6,8-Dimethylflavone
Overview
Description
6,8-Dimethylflavone is a flavonoid compound with the molecular formula C17H14O2. It belongs to the class of flavones, which are characterized by a 2-phenylchromen-4-one backbone. This compound is known for its potential biological activities and has been isolated from various natural sources, including plants like Eucalyptus deglupta .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylflavone typically involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes. One common method includes the use of 2-hydroxy-4,6-dimethylacetophenone and benzaldehyde under basic conditions to form the flavone structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of halogenated or nitrated flavones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 6,8-Dimethylflavone involves its interaction with various molecular targets and pathways:
Antiviral Activity: Inhibits viral neuraminidase, preventing the release of viral particles from infected cells.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
5-Hydroxy-7,4’-dimethoxy-6,8-dimethylflavone (Eucalyptin): Similar structure with additional methoxy and hydroxy groups.
7-Hydroxy-5-methoxy-6,8-dimethylflavone: Contains a hydroxy group at position 7 and a methoxy group at position 5
Uniqueness: 6,8-Dimethylflavone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methyl groups at positions 6 and 8 contribute to its stability and lipophilicity, enhancing its potential as a bioactive compound .
Properties
IUPAC Name |
6,8-dimethyl-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVURZOAATBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364763 | |
Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104213-91-4 | |
Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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